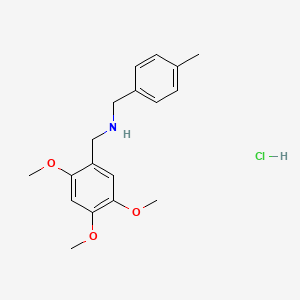![molecular formula C15H23NO3 B5310664 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as ABH, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicine and drug development.
Mechanism of Action
The mechanism of action of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to inhibit COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2, the reduction of inflammation and pain, and the inhibition of tumor growth and microbial growth. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a low toxicity profile, making it a potentially safe and effective candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its low toxicity profile, which makes it a safe and effective candidate for drug development. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the main limitations of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid research, including the development of new pain medications, cancer treatments, and antibiotics. Additionally, future research could focus on improving the solubility of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid in water, which could make it a more effective candidate for drug development. Finally, future research could focus on the development of new synthesis methods for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, which could make it easier and more cost-effective to produce.
Synthesis Methods
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the intramolecular Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring, while the intramolecular Friedel-Crafts reaction involves the reaction of a carbocation with an aromatic ring to form a bicyclic compound. The most common method for synthesizing 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is the Diels-Alder reaction, which involves the reaction of 1-azepene with maleic anhydride.
Scientific Research Applications
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been the subject of scientific research due to its potential applications in medicine and drug development. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have antitumor and antimicrobial properties, making it a potential candidate for the development of new cancer treatments and antibiotics.
properties
IUPAC Name |
3-(azepane-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(16-7-3-1-2-4-8-16)12-10-5-6-11(9-10)13(12)15(18)19/h10-13H,1-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXZQZCHVGCKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)
